Cas no 1850305-79-1 (2-(Boc-Amino)ethylboronic acid pinacol ester)

2-(Boc-Amino)ethylboronic acid pinacol ester is a protected boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions and other organoboron chemistry applications. The Boc (tert-butoxycarbonyl) group provides stability and selective deprotection under mild acidic conditions, enabling controlled functionalization in multi-step syntheses. The pinacol ester enhances hydrolytic stability while maintaining reactivity in transmetalation processes. This compound is particularly valuable in medicinal chemistry and materials science for constructing complex molecules, such as peptide-boronic acid conjugates or functionalized aromatics. Its compatibility with diverse reaction conditions and ease of handling make it a versatile intermediate in organic synthesis. Proper storage under inert conditions is recommended to preserve its integrity.
2-(Boc-Amino)ethylboronic acid pinacol ester structure
1850305-79-1 structure
商品名:2-(Boc-Amino)ethylboronic acid pinacol ester
CAS番号:1850305-79-1
MF:C13H26BNO4
メガワット:271.160844326019
MDL:MFCD27936408
CID:4623873
PubChem ID:75487038

2-(Boc-Amino)ethylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-(Boc-Amino)ethylboronic acid pinacol ester
    • tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate
    • TERT-BUTYL N-[2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ETHYL]CARBAMATE
    • CS-0176793
    • XH0356
    • DB-159923
    • tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate
    • EN300-315344
    • BS-31796
    • AZC30579
    • 2-(Boc-Amino)ethylboronicacidpinacolester
    • MFCD27936408
    • 1850305-79-1
    • tert-Butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
    • E79134
    • MDL: MFCD27936408
    • インチ: 1S/C13H26BNO4/c1-11(2,3)17-10(16)15-9-8-14-18-12(4,5)13(6,7)19-14/h8-9H2,1-7H3,(H,15,16)
    • InChIKey: KXXYKDWLOOTXGS-UHFFFAOYSA-N
    • ほほえんだ: O1B(CCNC(=O)OC(C)(C)C)OC(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 271.1954885 g/mol
  • どういたいしつりょう: 271.1954885 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 271.16
  • トポロジー分子極性表面積: 56.8

じっけんとくせい

  • 密度みつど: 1.00±0.1 g/cm3 (20 ºC 760 Torr),

2-(Boc-Amino)ethylboronic acid pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1316446-10G
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
1850305-79-1 97%
10g
$580 2024-07-21
Enamine
EN300-315344-0.1g
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
1850305-79-1
0.1g
$376.0 2023-09-05
Enamine
EN300-315344-1.0g
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
1850305-79-1
1g
$0.0 2023-06-07
Enamine
EN300-315344-0.5g
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
1850305-79-1
0.5g
$410.0 2023-09-05
1PlusChem
1P00I1ZP-250mg
2-(Boc-Amino)ethylboronic acid pinacol ester
1850305-79-1 96%
250mg
$26.00 2025-02-28
eNovation Chemicals LLC
Y1265869-10g
2-(Boc-Amino)ethylboronic acid pinacol ester
1850305-79-1 95%
10g
$340 2024-06-06
Enamine
EN300-315344-1g
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
1850305-79-1
1g
$428.0 2023-09-05
Enamine
EN300-315344-5g
tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
1850305-79-1
5g
$1240.0 2023-09-05
abcr
AB592946-1g
2-(Boc-Amino)ethylboronic acid pinacol ester; .
1850305-79-1
1g
€132.50 2024-07-20
Aaron
AR00I281-5g
2-(Boc-Amino)ethylboronic acid pinacol ester
1850305-79-1 97%
5g
$156.00 2025-02-28

2-(Boc-Amino)ethylboronic acid pinacol ester 関連文献

2-(Boc-Amino)ethylboronic acid pinacol esterに関する追加情報

Introduction to 2-(Boc-Amino)ethylboronic acid pinacol ester (CAS No. 1850305-79-1)

2-(Boc-Amino)ethylboronic acid pinacol ester, with the chemical identifier CAS No. 1850305-79-1, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of targeted therapeutics and novel drug candidates. The presence of both a Boc-protected amino group and a boronic acid pinacol ester moiety makes it a versatile building block for organic synthesis, enabling the construction of complex structures with high precision.

The Boc-amino group in this compound provides stability under various reaction conditions while protecting the amino functionality from unwanted side reactions. This protection is essential in multi-step synthetic pathways, where selective modification of specific functional groups is required. The boronic acid pinacol ester portion of the molecule enhances its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely employed in pharmaceutical synthesis to form carbon-carbon bonds efficiently. These attributes make 2-(Boc-Amino)ethylboronic acid pinacol ester a valuable reagent for medicinal chemists and synthetic organic chemists alike.

In recent years, boronic acid derivatives have been extensively studied due to their role in drug discovery and development. The ability to incorporate boronic acid functionalities into drug molecules has led to the creation of novel therapeutic agents with improved pharmacological properties. For instance, compounds containing boronic acids have been explored for their potential in treating inflammatory diseases, cancer, and infectious disorders. The Suzuki-Miyaura coupling, facilitated by boronic acids, has been particularly instrumental in generating libraries of heterocyclic compounds, which are often found in biologically active molecules.

The Boc-protected amino group in 2-(Boc-Amino)ethylboronic acid pinacol ester allows for selective deprotection under mild acidic conditions, making it an ideal candidate for late-stage functionalization. This feature is particularly useful in drug development pipelines where sequential modifications are necessary to achieve the desired pharmacological profile. Additionally, the pinacol ester group enhances the stability of the boronic acid moiety, preventing its degradation under harsh reaction conditions. This stability is critical for maintaining high yields and purity during synthetic processes.

Recent advancements in computational chemistry and machine learning have further highlighted the importance of boronic acid derivatives in drug discovery. Predictive models have been developed to identify optimal boronic acid-containing scaffolds for specific biological targets, streamlining the design of novel therapeutics. The compound 2-(Boc-Amino)ethylboronic acid pinacol ester fits well within this framework, offering a robust scaffold for further derivatization and optimization.

The pharmaceutical industry has also seen significant interest in boronic acid-based drugs due to their unique biochemical interactions. For example, protease inhibitors containing boronic acid moieties have demonstrated efficacy in treating diseases such as cancer and hepatitis B. The versatility of 2-(Boc-Amino)ethylboronic acid pinacol ester lies in its ability to be incorporated into diverse molecular frameworks, enabling researchers to explore new therapeutic avenues.

In conclusion, 2-(Boc-Amino)ethylboronic acid pinacol ester (CAS No. 1850305-79-1) is a multifunctional compound that plays a pivotal role in modern synthetic chemistry and drug development. Its combination of a protected amino group and a stable boronic acid pinacol ester makes it an indispensable tool for medicinal chemists seeking to create innovative therapeutic agents. As research continues to uncover new applications for boronic acid derivatives, compounds like this are poised to remain at the forefront of pharmaceutical innovation.

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